2-(2,4-Difluorophenyl)thiazole-4-carboxylic acid
Overview
Description
2-(2,4-Difluorophenyl)thiazole-4-carboxylic acid is a heterocyclic compound that features a thiazole ring substituted with a 2,4-difluorophenyl group and a carboxylic acid group. Thiazoles are known for their diverse biological activities and are commonly found in various pharmaceutical and agrochemical compounds .
Mechanism of Action
Target of Action
Thiazole derivatives have been found to exhibit diverse biological activities, acting as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . Therefore, it’s plausible that this compound may interact with a variety of biological targets.
Mode of Action
Thiazole derivatives have been shown to interact with their targets in a variety of ways, leading to changes in cellular function . The specific interactions and resulting changes would depend on the particular biological target.
Biochemical Pathways
Given the diverse biological activities of thiazole derivatives, it’s likely that this compound could affect multiple pathways, leading to downstream effects .
Pharmacokinetics
The solubility of thiazole derivatives in water, alcohol, and ether may influence their bioavailability and pharmacokinetic properties.
Result of Action
Thiazole derivatives have been associated with a range of biological activities, suggesting that this compound could have multiple effects at the molecular and cellular level .
Biochemical Analysis
Biochemical Properties
2-(2,4-Difluorophenyl)thiazole-4-carboxylic acid plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes. This compound has been shown to interact with enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory pathways . By inhibiting these enzymes, this compound can reduce the production of pro-inflammatory mediators, thereby exhibiting anti-inflammatory effects. Additionally, this compound interacts with various proteins and biomolecules, potentially altering their functions and contributing to its overall biochemical activity.
Cellular Effects
The effects of this compound on cellular processes are profound. This compound has been observed to influence cell signaling pathways, particularly those involved in inflammation and apoptosis . By modulating these pathways, this compound can affect gene expression and cellular metabolism. For instance, it can downregulate the expression of pro-inflammatory genes and upregulate anti-inflammatory genes, leading to a reduction in inflammation. Furthermore, this compound can induce apoptosis in certain cancer cell lines, highlighting its potential as an anti-cancer agent.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of enzyme activity. This compound binds to the active sites of enzymes such as COX and LOX, preventing their normal function and thereby reducing the production of inflammatory mediators . Additionally, this compound can interact with transcription factors, altering gene expression patterns and contributing to its anti-inflammatory and anti-cancer effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. This compound has shown stability under standard laboratory conditions, with minimal degradation over time . Long-term studies have indicated that this compound can maintain its biochemical activity for extended periods, making it suitable for prolonged experimental use. Additionally, in vitro and in vivo studies have demonstrated that the compound’s effects on cellular function, such as anti-inflammatory and anti-cancer activities, persist over time.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to exhibit significant anti-inflammatory and analgesic effects without causing adverse reactions . At higher doses, some toxic effects have been observed, including hepatotoxicity and nephrotoxicity. These findings suggest that while this compound has therapeutic potential, careful dosage optimization is necessary to minimize adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily those related to its anti-inflammatory and anti-cancer activities. This compound is metabolized by liver enzymes, including cytochrome P450 enzymes, which facilitate its biotransformation and elimination . The metabolites of this compound have been shown to retain some of the parent compound’s biological activities, contributing to its overall therapeutic effects.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. This compound can interact with transport proteins, such as albumin, which facilitate its movement through the bloodstream . Additionally, this compound can accumulate in specific tissues, such as the liver and kidneys, where it exerts its biochemical effects. The distribution of this compound within the body is influenced by factors such as its lipophilicity and binding affinity to transport proteins.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound has been observed to localize in the cytoplasm and nucleus of cells, where it can interact with various biomolecules . In the cytoplasm, this compound can inhibit enzyme activity and modulate signaling pathways. In the nucleus, it can influence gene expression by interacting with transcription factors and other nuclear proteins. The subcellular localization of this compound is facilitated by specific targeting signals and post-translational modifications.
Preparation Methods
The synthesis of 2-(2,4-Difluorophenyl)thiazole-4-carboxylic acid typically involves the reaction of 2,4-difluoroaniline with α-haloketones to form the thiazole ring. This is followed by carboxylation to introduce the carboxylic acid group. Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity .
Chemical Reactions Analysis
2-(2,4-Difluorophenyl)thiazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, particularly at the C-2 and C-5 positions
Scientific Research Applications
2-(2,4-Difluorophenyl)thiazole-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has shown potential in the development of antibacterial agents.
Medicine: It is being explored for its potential use in drug discovery programs, particularly for its antimicrobial and anticancer properties.
Industry: The compound is used in the synthesis of various agrochemicals and pharmaceuticals
Comparison with Similar Compounds
2-(2,4-Difluorophenyl)thiazole-4-carboxylic acid can be compared with other thiazole derivatives such as:
2-(2,6-Difluorophenyl)-1,3-thiazole-4-carboxylic acid: Similar in structure but with different fluorine substitution patterns, which can affect its chemical reactivity and biological activity.
4-Amino (methyl)-1,3-thiazole-5-carboxylic acids: These compounds serve as constrained heterocyclic γ-amino acids and play a critical role in mimicking secondary protein structures.
Each of these compounds has unique properties that make them suitable for different applications, highlighting the versatility and importance of thiazole derivatives in scientific research and industry.
Properties
IUPAC Name |
2-(2,4-difluorophenyl)-1,3-thiazole-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5F2NO2S/c11-5-1-2-6(7(12)3-5)9-13-8(4-16-9)10(14)15/h1-4H,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBLNKILQDNAOEV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)C2=NC(=CS2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5F2NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50593013 | |
Record name | 2-(2,4-Difluorophenyl)-1,3-thiazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50593013 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
262589-15-1 | |
Record name | 2-(2,4-Difluorophenyl)-1,3-thiazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50593013 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.